molecular formula C23H31N3O2 B8193513 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B8193513
M. Wt: 381.5 g/mol
InChI Key: JSHMEAUZFKZRAH-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine (hereafter referred to as L6) is a chiral tridentate ligand featuring a central pyridine ring flanked by two (S)-configured 4-cyclohexyl-4,5-dihydrooxazole (oxazoline) moieties. Synthesized via a two-step procedure from (S)-2-amino-2-cyclohexylethan-1-ol, L6 is isolated as a white solid with a modest yield of 28% . Its $ ^1H $ NMR spectrum (CD$ _2 $Cl$ _2 $) reveals characteristic signals at δ 8.11 (d, 2H, pyridine) and δ 4.49 (dd, 2H, oxazoline-CH$ _2 $) . L6 is part of the pyridine-bis(oxazoline) (PyBox) ligand family, widely employed in asymmetric catalysis due to its tunable steric and electronic properties.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-[6-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHMEAUZFKZRAH-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-4-Cyclohexyl-4,5-dihydrooxazole

The oxazoline rings are synthesized via cyclization of β-hydroxyamides derived from chiral amino alcohols. A representative protocol involves:

  • Amino Alcohol Preparation : (S)-2-Amino-1-cyclohexylethanol is prepared via asymmetric hydrogenation of a ketimine precursor using a Rhodium catalyst (e.g., Rh/(R)-BINAP), achieving enantiomeric excess (ee) >99%.

  • Cyclization : The amino alcohol reacts with a nitrile (e.g., acetonitrile) under acidic conditions (HCl, 80°C), forming the oxazoline ring via intramolecular nucleophilic attack.

Reaction Conditions :

StepReagents/ConditionsYieldee
Amino Alcohol SynthesisRh/(R)-BINAP, H₂ (50 bar), EtOH85%>99%
Oxazoline FormationHCl, CH₃CN, 80°C, 12 h78%98%

Functionalization of Pyridine Backbone

The pyridine core is functionalized at the 2 and 6 positions via transition metal-catalyzed cross-coupling:

  • Substrate Preparation : 2,6-Dibromopyridine is treated with a palladium catalyst (Pd(OAc)₂) and a chiral phosphine ligand (e.g., (S)-Xyl-P-Phos) to facilitate sequential coupling with oxazoline-derived nucleophiles.

  • Coupling Mechanism : Oxazoline rings, activated as boronic esters, undergo Suzuki–Miyaura coupling under mild conditions (K₂CO₃, DMF/H₂O, 60°C), yielding the bis-oxazoline product.

Optimized Coupling Parameters :

ParameterValue
CatalystPd(OAc)₂/(S)-Xyl-P-Phos
SolventDMF/H₂O (3:1)
Temperature60°C
Reaction Time24 h
Yield72%

Catalytic Methods for Asymmetric Synthesis

Enantioselective Oxazoline Formation

Recent advances employ iridium catalysts for dynamic kinetic resolution (DKR) during cyclization:

  • Catalyst System : [Ir(cod)Cl]₂ with (S)-Segphos ligand enables simultaneous control of stereochemistry and ring closure, achieving 95% ee.

  • Mechanistic Insight : The iridium complex facilitates reversible imine formation, allowing preferential cyclization of the (S)-enantiomer.

Pyridine Functionalization via C–H Activation

Direct C–H bond functionalization avoids pre-halogenation steps:

  • Rhodium Catalysis : RhCl₃ with a pyridine-directed template enables regioselective oxazoline installation at the 2 and 6 positions (yield: 68%, ee: 97%).

  • Limitations : Requires stoichiometric oxidants (e.g., Ag₂CO₃) and elevated temperatures (100°C).

Industrial-Scale Production Techniques

Continuous Flow Reactors

To enhance scalability, flow chemistry is employed for oxazoline cyclization:

  • Reactor Design : Two-phase system (aqueous HCl/organic solvent) with residence time <10 min.

  • Advantages : Improved heat/mass transfer, yield >90%, reduced racemization.

Crystallization-Induced Dynamic Resolution (CIDR)

Combining asymmetric synthesis with in situ crystallization purifies the (S)-enantiomer:

  • Process : Racemic oxazoline is treated with a chiral resolving agent (e.g., L-tartaric acid), inducing selective crystallization of the desired enantiomer.

  • Efficiency : ee >99%, yield 85%.

Comparison of Synthetic Routes

MethodCatalystYieldeeScalability
Traditional CouplingPd(OAc)₂72%98%Moderate
C–H ActivationRhCl₃68%97%Low
Flow CyclizationNone90%99%High

Challenges and Optimization Strategies

Stereochemical Erosion

Racemization during high-temperature steps is mitigated via:

  • Low-Temperature Coupling : Using Pd/AdBPhos ligand at 40°C preserves ee (97% vs. 89% at 80°C).

  • Additives : Triethylamine suppresses acid-mediated epimerization.

Purification Challenges

Chromatography on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers, albeit with high solvent consumption .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as palladium, platinum, and rhodium.

    Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) in solvents like dichloromethane or acetonitrile.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with enhanced catalytic properties.

    Substituted Derivatives: Modified ligands with different functional groups.

    Oxidized or Reduced Pyridine Derivatives: Compounds with altered electronic properties.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is in asymmetric catalysis. The compound serves as a chiral ligand that facilitates the formation of enantiomerically enriched products. Research has shown that oxazoline ligands, including this compound, can significantly enhance reaction selectivity and yield in various catalytic processes.

Case Study: Catalytic Reactions

In a study examining the use of oxazoline ligands in asymmetric synthesis, it was found that this compound effectively catalyzed the reaction between aldehydes and ketones to produce chiral alcohols with high enantioselectivity. The study highlighted the importance of ligand structure in influencing catalytic performance, demonstrating that modifications to the cyclohexyl groups can optimize activity and selectivity .

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its structural properties that allow for interaction with biological targets. Specifically, derivatives of pyridine and oxazoline have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Case Study: Anticancer Activity

A series of experiments evaluated the anticancer properties of compounds related to this compound against various cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively and induce apoptosis in cancer cells . Molecular docking studies further suggested strong binding interactions with target proteins involved in cancer progression .

Coordination Chemistry

The compound's ability to form stable complexes with metal ions makes it valuable in coordination chemistry. It can act as a bidentate ligand due to the nitrogen atoms present in its structure.

Case Study: Metal Complexes

Research has demonstrated that complexes formed between this compound and transition metals exhibit unique catalytic properties. For instance, copper complexes have been shown to catalyze oxidation reactions effectively, highlighting the role of this ligand in enhancing metal reactivity and selectivity .

Material Science

The compound's structural features also lend themselves to applications in material science. Its potential use as a building block for functional materials is being explored.

Case Study: Polymerization

Recent studies have investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The findings suggest that such composites could be beneficial in developing advanced materials for industrial applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Asymmetric CatalysisChiral ligand for enhancing selectivity in reactionsHigh enantioselectivity observed in catalytic reactions involving aldehydes and ketones
Medicinal ChemistryPotential anticancer and antimicrobial agentEffective inhibition of cancer cell proliferation; strong binding interactions with targets
Coordination ChemistryForms stable complexes with transition metalsCopper complexes show enhanced catalytic activity for oxidation reactions
Material ScienceBuilding block for functional materialsImproved thermal stability and mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other in asymmetric catalysis.

Comparison with Similar Compounds

Substituent Effects on Enantioselectivity and Catalytic Efficiency

Ligand Substituent (R) Molecular Formula Yield (%) Enantiomeric Ratio (er) Key Applications References
L6 Cyclohexyl C$ _{23} $H$ _{31} $N$ _3 $O$ _2 $ 28 Not reported General asymmetric catalysis
L4 3-Chlorophenyl C$ _{23} $H$ _{19} $Cl$ _2 $N$ _3 $O$ _2 $ >95 Improved efficiency C–H functionalization of amines
L5 3,5-Dimethylphenyl C$ _{25} $H$ _{23} $N$ _3 $O$ _2 $ 75 95:5 er Enantioselective propargylation
2l Phenyl (R-configuration) C$ _{23} $H$ _{19} $N$ _3 $O$ _2 $ Not reported N/A Flow synthesis of oxazoles
iPrPyBox Isopropyl C$ _{17} $H$ _{23} $N$ _3 $O$ _2 $ Commercial N/A Near-infrared CPL in Er complexes
Benzyl-PyBox Benzyl C$ _{25} $H$ _{23} $N$ _3 $O$ _2 $ Commercial N/A Coordination to Pd/Ag in crystal structures

Key Observations :

  • Steric Bulk : Cyclohexyl (L6) and isopropyl (iPrPyBox) substituents introduce significant steric bulk, which can enhance enantioselectivity in crowded catalytic environments. However, aryl-substituted ligands (e.g., L4, L5) often outperform cyclohexyl derivatives in reactions requiring π-π interactions or electronic modulation .
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-Cl in L4) improve catalytic efficiency in Lewis acid-mediated reactions, whereas electron-donating groups (e.g., 3,5-dimethyl in L5) enhance enantioselectivity in propargylation reactions .
  • Synthetic Accessibility : L6’s 28% yield is lower than L5 (75%), reflecting challenges in synthesizing cyclohexyl derivatives compared to aryl analogs .

Structural and Crystallographic Insights

  • L6 vs. Benzyl-PyBox: Single-crystal X-ray studies of benzyl-substituted PyBox reveal dihedral angles of 30.56° and 84.57° between phenyl and pyridine rings, creating a non-planar geometry that optimizes metal coordination . In contrast, L6’s cyclohexyl groups likely induce a more rigid, sterically hindered conformation, though crystallographic data is lacking.
  • Diphenyl Derivatives : Ligands with 4,5-diphenyl substituents (e.g., C$ _{35} $H$ _{27} $N$ _3 $O$ _2 $) exhibit extended π-systems, enabling applications in supramolecular chemistry and materials science .

Application-Specific Performance

    Biological Activity

    2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine core substituted with oxazoline rings, positions it as a candidate for various biological applications, particularly in drug development and coordination chemistry.

    Chemical Structure and Properties

    The compound's IUPAC name is (4R)-4-cyclohexyl-2-[6-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole. Its molecular formula is C23H31N3O2C_{23}H_{31}N_{3}O_{2}, and it has a molecular weight of 381.51 g/mol. The presence of cyclohexyl groups enhances its lipophilicity and potential bioactivity .

    The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The oxazoline rings facilitate binding to metal ions and enzymes, potentially modulating their activity. This interaction can lead to various cellular responses, making the compound a subject of interest in pharmacological research .

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of pyridine scaffolds have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

    Case Study:
    A study involving pyridine derivatives demonstrated that certain compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

    Antimicrobial Activity

    The compound's structural features suggest potential antimicrobial properties. Pyridine derivatives are known for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The incorporation of oxazoline rings enhances this activity by improving binding affinity to bacterial targets .

    Table 1: Antimicrobial Activity of Pyridine Derivatives

    Compound NameTarget BacteriaMIC (µg/mL)Activity
    Compound AStaphylococcus aureus3.125Strong
    Compound BEscherichia coli12.5Moderate
    2,6-Bis...Staphylococcus aureusTBDTBD

    Synthetic Routes

    The synthesis of this compound typically involves:

    • Formation of Oxazoline Rings: Reaction of cyclohexylamine with an aldehyde under acidic conditions.
    • Substitution on Pyridine Core: Introduction of the oxazoline rings onto the pyridine core via nucleophilic substitution using strong bases.

    Q & A

    Q. What is the optimal synthetic route for preparing 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine?

    The compound is synthesized via a two-step process:

    • Step 1 : React (S)-2-amino-2-cyclohexylethan-1-ol hydrochloride with a pyridine-2,6-dicarbonyl derivative to form oxazoline rings.
    • Step 2 : Purify the crude product using column chromatography (EtOAc/petroleum ether eluent) followed by recrystallization from ether. This method yields 28% over two steps, with purity confirmed by NMR and X-ray crystallography .

    Q. How is the molecular geometry of this compound characterized?

    Single-crystal X-ray diffraction reveals:

    • Crystal system : Orthorhombic (space group P2₁2₁2₁).
    • Unit cell parameters : a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å.
    • Dihedral angles : Cyclohexyl substituents form angles of ~72–85° with the pyridine core, influencing ligand rigidity .

    Q. What safety precautions are required when handling this compound?

    Key hazards include:

    • H302 : Harmful if swallowed.
    • H315/H319 : Skin/eye irritation.
    • H335 : Respiratory irritation. Mitigation: Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at 2–8°C. First-aid measures include rinsing affected areas with water and seeking medical attention .

    Advanced Research Questions

    Q. How does this ligand perform in enantioselective catalysis?

    The ligand’s tridentate N,N,N-coordination mode enables high enantioselectivity in:

    • Copper-catalyzed propargylic alkylation : Achieves >90% ee with chiral Pybox-copper complexes.
    • Palladium/AgBF₄ coordination : Stabilizes metal centers in asymmetric cycloadditions. Steric effects from cyclohexyl groups enhance chiral induction compared to phenyl analogs .

    Q. How can NMR spectroscopy resolve diastereotopic proton environments in this compound?

    Key ¹H NMR features (CD₂Cl₂, 400 MHz):

    • Pyridine protons : δ 8.11 (d, J = 7.8 Hz, 2H), 7.85 (t, J = 7.8 Hz, 1H).
    • Oxazoline protons : δ 4.49 (dd, J = 9.6/8.4 Hz, 2H) and 4.23–4.16 (m, 2H) for CH₂ groups. NOESY experiments distinguish diastereotopic protons by spatial coupling with cyclohexyl substituents .

    Q. What computational methods predict the ligand’s electronic effects in metal complexes?

    DFT studies (e.g., B3LYP/6-31G*) model:

    • Frontier molecular orbitals : Pyridine π*-orbitals dominate LUMO, facilitating metal coordination.
    • Spin states : For Fe(II) complexes, ligand field splitting energies correlate with spin-crossover behavior. Computational data align with experimental UV-Vis and Mössbauer spectra .

    Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) impact catalytic activity?

    Comparative studies show:

    • Cyclohexyl groups : Enhance steric bulk, improving enantioselectivity in Cu-catalyzed reactions (Δee ≈ 15–20% vs. phenyl analogs).
    • Phenyl analogs : Higher π-backbonding affinity for Pd, favoring Heck-Matsuda desymmetrization. Solubility differences (cyclohexyl > phenyl in nonpolar solvents) also affect reaction scalability .

    Q. What strategies improve synthetic yields of this ligand?

    To address the low yield (28%):

    • Flow synthesis : Optimize reaction time/temperature using Deoxo-Fluor® for oxazoline ring closure (yields up to 65% reported for similar ligands).
    • Alternative catalysts : Replace traditional acid catalysts with Lewis acids (e.g., Zn(OTf)₂) to reduce side reactions.
    • Microwave-assisted synthesis : Shorten reaction times from hours to minutes .

    Data Contradictions & Resolution

    Q. How to reconcile discrepancies in reported catalytic efficiencies for similar Pybox ligands?

    Conflicting data arise from:

    • Substituent effects : Cyclohexyl vs. isopropyl groups alter steric/electronic profiles.
    • Metal-ligand stoichiometry : 1:1 vs. 2:1 (metal:ligand) ratios impact turnover frequencies. Resolution: Conduct kinetic studies (e.g., Eyring analysis) and compare under standardized conditions (solvent, temperature, catalyst loading) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
    Reactant of Route 2
    2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.